- Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups, Synlett, 2004, (4), 675-678

Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

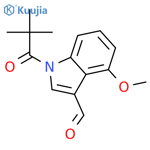

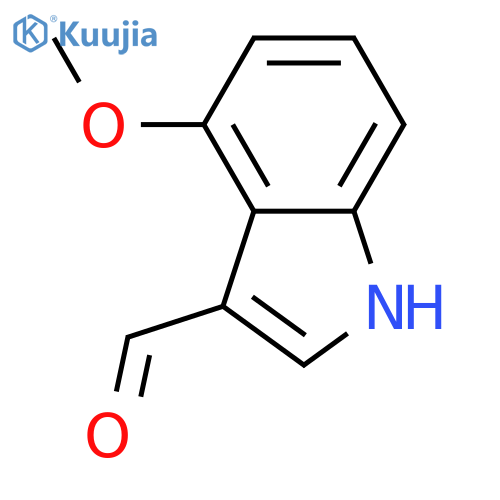

90734-97-7 structure

Nom du produit:4-Methoxy-1H-indole-3-carbaldehyde

Numéro CAS:90734-97-7

Le MF:C10H9NO2

Mégawatts:175.183962583542

MDL:MFCD00152191

CID:61441

PubChem ID:146229

4-Methoxy-1H-indole-3-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 3-Formyl-4-methoxyindole

- 4-methoxy-1H-indole-3-carbaldehyde

- 4-Methoxy-3-indolecarboxaldehyde

- 4-Methoxyindole-3-carboxaldehyde

- 4-Methoxy-1H-indole-3-carboxaldehyde

- 4-Methoxyindole-3-aldehyde

- 1H-Indole-3-carboxaldehyde, 4-methoxy-

- 4-METHOXYINDOLE-3-CARBALDEHYDE

- Q63393178

- PubChem7687

- 3-Formyl-4-methoxy-1H-indole

- GDVCEQRAPMIJBG-UHFFFAOYSA-N

- CL3466

- STK360767

- WT81906

- VI30438

- AB04048

- 4-METHOXY-3-INDOLECARBOXAL

- 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)

- 90734-97-7

- 4-methoxyindole-3-carboxaldehyde, AldrichCPR

- EN300-96751

- AC-23274

- CS-0141833

- M-3488

- CHEBI:181462

- AS-45961

- MFCD00152191

- Z3225948898

- AKOS005258813

- SY056970

- DTXSID50238250

- SCHEMBL1337138

- 4-Methoxy-1H-indole-3-carbaldehyde

-

- MDL: MFCD00152191

- Piscine à noyau: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3

- La clé Inchi: GDVCEQRAPMIJBG-UHFFFAOYSA-N

- Sourire: O=CC1C2C(=CC=CC=2OC)NC=1

Propriétés calculées

- Qualité précise: 175.06300

- Masse isotopique unique: 175.063329

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 2

- Complexité: 195

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 42.1

- Le xlogp3: 1.5

Propriétés expérimentales

- Couleur / forme: Solid

- Dense: 1.273

- Point d'ébullition: 375.2 ℃ at 760 mmHg

- Point d'éclair: 180.7 °C

- Indice de réfraction: 1.679

- Le PSA: 42.09000

- Le LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302

- Déclaration d'avertissement: P264;P270;P301+P312;P330;P501

- Code de catégorie de danger: 22

-

Identification des marchandises dangereuses:

- Conditions de stockage:-20 °C

4-Methoxy-1H-indole-3-carbaldehyde Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-Methoxy-1H-indole-3-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR912398-1g |

4-Methoxyindole-3-carboxaldehyde |

90734-97-7 | 95% | 1g |

£118.00 | 2025-02-21 | |

| Enamine | EN300-96751-1g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 1g |

$25.0 | 2023-09-01 | |

| Enamine | EN300-96751-0.05g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 0.05g |

$19.0 | 2024-05-21 | |

| Enamine | EN300-96751-0.1g |

4-methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 0.1g |

$19.0 | 2024-05-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M906456-1g |

4-Methoxyindole-3-carboxaldehyde |

90734-97-7 | 95% | 1g |

1,177.20 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F10932-25g |

4-Methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 97% | 25g |

8316.0CNY | 2021-08-04 | |

| TRC | M263280-250mg |

4-Methoxy-3-indolecarboxaldehyde |

90734-97-7 | 250mg |

$110.00 | 2023-05-18 | ||

| TRC | M263280-1g |

4-Methoxy-3-indolecarboxaldehyde |

90734-97-7 | 1g |

$ 125.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y0990212-25g |

3-Formyl-4-methoxyindole |

90734-97-7 | 95% | 25g |

$600 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1009376-5g |

4-Methoxy-1H-indole-3-carbaldehyde |

90734-97-7 | 95% | 5g |

$175 | 2024-07-28 |

4-Methoxy-1H-indole-3-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol , Tetrahydrofuran ; overnight, 40 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Water , Phosphorus oxychloride

Référence

- Studies towards the total synthesis of (-)mitragynine using solid-supported reagents, 2003, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Diphosphoryl chloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux

Référence

- Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride

Référence

- First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Dimethylformamide ; 1 h, reflux

1.3 1 h, reflux; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified

1.2 Solvents: Dimethylformamide ; 1 h, reflux

1.3 1 h, reflux; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified

Référence

- Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux

Référence

- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride

Référence

- The Total Synthesis of Argyrin B, 2002, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ; 3 h, 30 °C

1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt

1.3 3 h, 100 - 110 °C

1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt

1.3 3 h, 100 - 110 °C

Référence

- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride ; rt

Référence

- Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

Référence

- Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives, Synthesis, 2001, (2), 267-275

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Cuprous iodide

Référence

- The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles, Heterocycles, 1984, 22(4), 797-801

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 30 min, rt

1.2 1 h, reflux

1.3 1 h, reflux; reflux → rt

1.4 Solvents: Water ; 1 h, reflux; cooled

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 1 h, reflux

1.3 1 h, reflux; reflux → rt

1.4 Solvents: Water ; 1 h, reflux; cooled

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

Référence

- Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Triphenylphosphine , 1,2-Diiodoethane , Water ; 2 h, 80 °C

Référence

- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide, Synlett, 2022, 33(3), 259-263

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Trichloroisocyanuric acid ; 4.0 h, 60 - 70 °C

Référence

- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles, Chemical Data Collections, 2020, 28,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Référence

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues, Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride ; 8 h, rt

Référence

- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

- Indole-3-carboxaldehyde

- 1H-Indole-3-carboxaldehyde, 1-(2,2-dimethyl-1-oxopropyl)-4-methoxy-

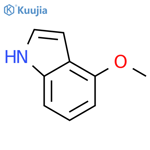

- 4-methoxy-1H-indole

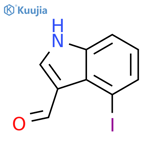

- 4-iodo-1H-indole-3-carbaldehyde

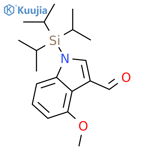

- 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

4-Methoxy-1H-indole-3-carbaldehyde Littérature connexe

-

M. Soledade C. Pedras,Estifanos E. Yaya,Erich Glawischnig Nat. Prod. Rep. 2011 28 1381

-

M. S. C. Pedras,Q. H. To,G. Schatte Chem. Commun. 2016 52 2505

-

M. Soledade C. Pedras,Estifanos E. Yaya Org. Biomol. Chem. 2013 11 1149

90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde) Produits connexes

- 142769-27-5(5,6-dimethoxy-1H-indole-3-carbaldehyde)

- 10601-19-1(5-Methoxy-1H-indole-3-carbaldehyde)

- 70555-46-3(6-Methoxy-1H-indole-3-carbaldehyde)

- 170489-17-5(4,7-Dimethoxy-1H-indole-3-carbaldehyde)

- 1807006-37-6(Methyl 4-(difluoromethyl)-2-hydroxy-5-iodopyridine-3-carboxylate)

- 1261854-54-9(Methyl 6-amino-5-(3-(trifluoromethoxy)phenyl)picolinate)

- 1135264-28-6(1-(1-Bromobutan-2-yl)-4-methylbenzene)

- 896289-36-4(N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}-3-methanesulfonylbenzamide)

- 313528-58-4(2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide)

- 1361764-50-2(4-(Aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-5-carboxaldehyde)

Fournisseurs recommandés

atkchemica

(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureté:99%

Quantité:5g

Prix ($):292.0